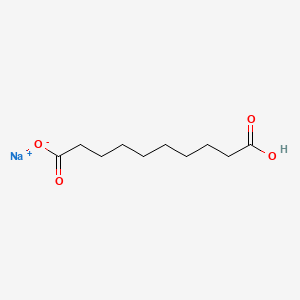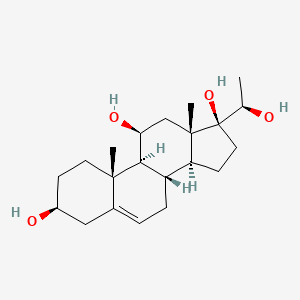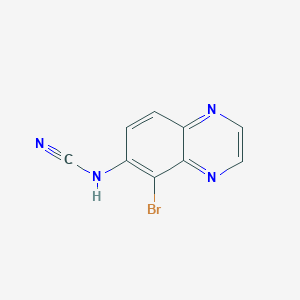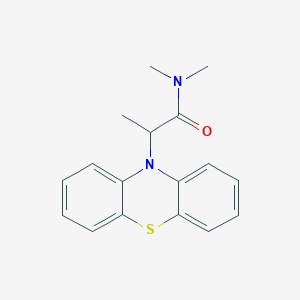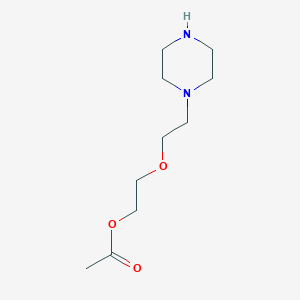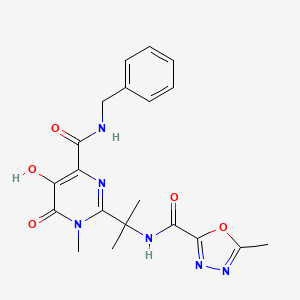![molecular formula C₂₃H₃₆N₂O₄ B1144569 N-[(1S,2S)-2-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-羟基-1-(1-吡咯烷基甲基)乙基]辛酰胺 CAS No. 1092472-70-2](/img/no-structure.png)
N-[(1S,2S)-2-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-羟基-1-(1-吡咯烷基甲基)乙基]辛酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound under consideration appears to be a synthetic organic molecule. It has structural elements that suggest potential pharmacological activities, although specific applications are not the focus of this analysis.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, Kamiński et al. (2015) synthesized a series of N-benzyl derivatives with potential anticonvulsant properties, utilizing reactions like the coupling of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acids with substituted benzylamines (Kamiński et al., 2015). This provides insight into the synthetic routes that could be relevant for the compound .
Molecular Structure Analysis
The compound's molecular structure includes a 1,4-benzodioxin ring, indicative of potential biological activity. Jacobs et al. (2013) analyzed similar structures, emphasizing the importance of torsion angles and molecular conformations (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions of such compounds often involve substitutions at various positions in the molecular framework. Escuer et al. (2000) studied compounds with similar structural motifs, focusing on their magnetic properties and superexchange pathways (Escuer et al., 2000).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in different environments. Quaglia et al. (1996) explored similar compounds, providing insights into aspects like absolute configuration and enantiomeric properties (Quaglia et al., 1996).
科学研究应用
抗菌和生物膜抑制
Abbasi 等人 (2020) 的研究介绍了新的 N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4-硝基苯磺酰胺,展示了对大肠杆菌和枯草芽孢杆菌的细菌生物膜的适当抑制作用,以及轻度的细胞毒性Abbasi et al., 2020。
用于治疗应用的酶抑制
Abbasi 等人 (2019) 合成了一系列对乙酰胆碱酯酶表现出中等抑制潜力的化合物,表明对阿尔茨海默病和 2 型糖尿病具有可能的治疗应用Abbasi et al., 2019。
脂氧合酶抑制和抗炎潜力
Abbasi 等人 (2017) 的一项研究合成了带有 1,4-苯并二氧杂环的磺酰胺,显示出显着的抗菌潜力和脂氧合酶抑制,表明可能是炎症疾病的治疗剂Abbasi et al., 2017。
用于白光发射的发光特性
Lu 等人 (2017) 探索了苯并噻唑衍生物的发光特性,包括与 1,4-苯并二氧杂环在结构上相关的化合物,用于白光发射,重点介绍了一种生产白光发光器件的方法Lu et al., 2017。
抗菌剂和中等酶抑制剂
Abbasi 等人 (2017) 还报道了 N-取代 (2,3-二氢-1,4-苯并二氧杂环-6-基)苯磺酰胺衍生物的合成,该衍生物显示出有效的抗菌活性和中等酶抑制潜力Abbasi et al., 2017。
安全和危害
未来方向
属性
CAS 编号 |
1092472-70-2 |
|---|---|
产品名称 |
N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide |
分子式 |
C₂₃H₃₆N₂O₄ |
分子量 |
404.54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



